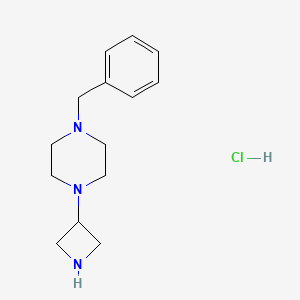

1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride is a chemical compound that is part of a broader class of azetidine derivatives. These compounds are of significant interest in pharmaceutical research due to their potential therapeutic applications. The azetidine ring is a four-membered nitrogen-containing ring that imparts unique chemical and biological properties to its derivatives. The specific compound is not directly mentioned in the provided papers, but its structural relatives have been studied for various biological activities, including anticonvulsant and antibacterial properties.

Synthesis Analysis

The synthesis of azetidine derivatives, such as those related to 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride, typically involves the use of starting materials like benzylamine. An optimized process for the synthesis of 1-benzylazetidin-3-ol, a closely related compound, has been developed, which is an intermediate for substituted azetidine and could potentially be adapted for the synthesis of the compound . The synthesis process aims to be economical and robust, minimizing the formation of by-products and using commercially available starting materials.

Molecular Structure Analysis

The molecular structure of azetidine derivatives is characterized by the presence of the azetidine ring, which can be substituted at various positions to yield compounds with different biological activities. For instance, the introduction of an aromatic substituent has been shown to impact the anticonvulsant activity of N-(4-arylpiperazin-1-yl)-alkyl-2-azaspiro[4.5]decane-1,3-dione derivatives . The molecular modeling studies of novel azetidin-2-ones have also demonstrated the importance of structural features in binding to biological targets such as the enzyme transpeptidase .

Chemical Reactions Analysis

The chemical reactivity of azetidine derivatives is influenced by the presence of the azetidine ring and the substituents attached to it. The aromatic substitution on the azetidine ring can lead to compounds with varying degrees of anticonvulsant and neurotoxic properties . The chemical reactions involved in the synthesis and modification of these compounds are monitored using techniques like analytical thin-layer chromatography to ensure the desired product is obtained .

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidine derivatives are determined by their molecular structure. The introduction of different substituents can significantly alter these properties, affecting their biological activity and pharmacokinetic profile. Spectral techniques such as IR, Mass, and 1H-NMR are used to confirm the structures of synthesized compounds, which is crucial for understanding their physical and chemical behavior . The optimization of the synthesis process for related compounds like 1-benzylazetidin-3-ol also takes into account the physical properties to ensure a high yield and purity of the final product .

Future Directions

Mechanism of Action

Target of Action

The primary targets of 1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride are currently unknown. This compound contains an azetidine moiety , which is a saturated heterocyclic organic compound containing three carbon atoms and one nitrogen atom . Azetidine and its derivatives are relatively rare structural motifs in natural products . More research is needed to identify the specific targets of this compound.

properties

IUPAC Name |

1-(azetidin-3-yl)-4-benzylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3.ClH/c1-2-4-13(5-3-1)12-16-6-8-17(9-7-16)14-10-15-11-14;/h1-5,14-15H,6-12H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YBISLPDFCXEIKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3CNC3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.80 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Azetidin-3-yl)-4-benzylpiperazine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(1,2-dimethylindol-5-yl)methyl]butanamide](/img/structure/B3018805.png)

![N-((4-methoxytetrahydro-2H-thiopyran-4-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3018807.png)

![1-(4-Methoxybenzyl)-3-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B3018808.png)

![N-[2-[3-(Hydroxymethyl)-3-methylpiperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3018810.png)

![(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B3018811.png)

![1-(7-(3-(benzo[d]oxazol-2-ylthio)-2-methylpropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperidine-4-carboxamide](/img/structure/B3018813.png)

![N-[1-(Cyclopropylmethyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B3018816.png)

![4-Amino-N-[3-(dimethylamino)propyl]-1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-carboxamide](/img/structure/B3018819.png)

![2,5-dichloro-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3018825.png)

![N-(4-chlorophenyl)-3-[(3-methyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzothiazepin-7-yl)sulfonyl]propanamide](/img/structure/B3018827.png)